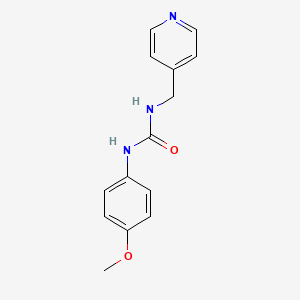

![molecular formula C17H19N3OS B5715125 N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea (also known as Morantel) is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used in veterinary medicine to treat parasitic infections in animals. Morantel has been shown to be effective against a wide range of parasites, including nematodes and trematodes.

Mecanismo De Acción

Morantel exerts its anthelmintic effects by binding to nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization of the nerve cells and paralysis of the parasites, which are then expelled from the host's body. Morantel has a higher affinity for the receptors in parasites than for those in the host, which minimizes the risk of toxicity.

Biochemical and Physiological Effects:

Morantel has been shown to have minimal toxicity in animals when used at therapeutic doses. However, high doses can cause adverse effects such as vomiting, diarrhea, and respiratory distress. Morantel is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 8 hours in sheep.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Morantel is a useful tool for studying the physiology and biochemistry of parasitic infections in animals. It is relatively easy to administer and has a low risk of toxicity at therapeutic doses. However, it is important to note that Morantel is not effective against all types of parasites, and resistance can develop with prolonged use.

Direcciones Futuras

There are several potential future directions for research on Morantel. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and safety. Another area of research is the identification of new targets for anthelmintic drugs, which could lead to the development of more effective treatments for parasitic infections. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of Morantel in different animal species and in humans.

Métodos De Síntesis

Morantel can be synthesized by reacting 4-(4-morpholinyl)aniline with phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.

Aplicaciones Científicas De Investigación

Morantel has been extensively studied for its anthelmintic properties. It has been shown to be effective against a wide range of parasitic infections in animals, including gastrointestinal nematodes, lungworms, and liver flukes. Morantel has also been studied for its potential use in human medicine, particularly in the treatment of parasitic infections such as schistosomiasis.

Propiedades

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c22-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-21-13-11-20/h1-9H,10-13H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCIYYDBRJMIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Morpholin-4-yl)phenyl]-3-phenylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)